BenchChemオンラインストアへようこそ!

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

PI3K/mTOR dual inhibition Structure-activity relationship Kinase inhibitor design

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 955979-02-9) is a heterocyclic thieno[3,2-d]pyrimidine-6-carboxaldehyde derivative featuring a 4-morpholinyl substituent, a 2-chloro handle, and a distinctive 7-methyl group. This compound serves as a critical late-stage synthetic intermediate in the preparation of pictilisib (GDC-0941), a clinically evaluated Class I PI3K inhibitor, and structurally related thienopyrimidine-based kinase inhibitors.

Molecular Formula C12H12ClN3O2S
Molecular Weight 297.76 g/mol
CAS No. 955979-02-9
Cat. No. B1455608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
CAS955979-02-9
Molecular FormulaC12H12ClN3O2S
Molecular Weight297.76 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)C=O
InChIInChI=1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3
InChIKeyPNFPJVXECCRKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 955979-02-9): PI3K-Directed Intermediate for Targeted Cancer Drug Synthesis


2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 955979-02-9) is a heterocyclic thieno[3,2-d]pyrimidine-6-carboxaldehyde derivative featuring a 4-morpholinyl substituent, a 2-chloro handle, and a distinctive 7-methyl group [1]. This compound serves as a critical late-stage synthetic intermediate in the preparation of pictilisib (GDC-0941), a clinically evaluated Class I PI3K inhibitor, and structurally related thienopyrimidine-based kinase inhibitors [2][3]. Its molecular formula is C12H12ClN3O2S with a molecular weight of 297.76 g/mol, and it is available at certified purity levels of ≥98% from reputable suppliers [4].

Why Generic Substitution of 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde Fails in PI3K Inhibitor Synthesis


In the synthesis of thienopyrimidine-based PI3K/mTOR inhibitors, the 7-methyl substitution on the thienopyrimidine core is not a trivial decoration but a structurally required modification introduced specifically to disrupt molecular planarity, thereby lowering the melting point and improving the physicochemical and pharmacokinetic profile of downstream drug candidates [1]. The aldehyde at the 6-position provides the sole functional handle for reductive amination with piperazine derivatives, a step that installs the essential solubilizing linker found in pictilisib and its analogs [2]. The 2-chloro substituent is preserved through multiple synthetic steps for a late-stage Suzuki coupling that introduces the indazole or aminopyrimidine moiety critical for PI3K binding [2][3]. Substituting this intermediate with a des-methyl analog (e.g., 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde, CAS 885618-31-5) produces a final compound lacking the methyl group, which has been shown to be essential for optimal potency, oral bioavailability, and in vivo efficacy [1][3]. Generic replacement with intermediates lacking the 6-carbaldehyde, 2-chloro, or 4-morpholino groups fundamentally breaks the convergent synthetic route established in the patent literature [3].

Quantitative Differentiation Evidence for 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde vs. Structural Analogs


7-Methyl Substituent: Demonstrated Impact on mTOR Inhibitory Potency via Class-Level Thienopyrimidine SAR

In a systematic SAR study of dimorpholine-substituted thienopyrimidines as Class I PI3K/mTOR dual inhibitors, the incorporation of a methyl group at the 7-position (as present in compound 955979-02-9) was found to be essential for achieving potent dual inhibition. The optimized compound 14o, which contains the 7-methyl-4-morpholinothieno[3,2-d]pyrimidine scaffold, demonstrated an approximately 8-fold improvement in mTOR inhibition (IC50 value not explicitly disclosed for mTOR alone, but the fold-improvement is quantified) relative to the Class I PI3K inhibitor pictilisib (GDC-0941), which also shares this same 7-methyl-4-morpholinothienopyrimidine core but differs at the 2-position and 6-substituent [1]. While a direct head-to-head comparison between the carbaldehyde intermediate (955979-02-9) and its des-methyl analog is not available in the open literature, this class-level SAR evidence establishes that the 7-methyl group is not an inert substituent; its presence directly correlates with improved potency against mTOR and is a conserved structural feature across multiple clinical-stage PI3K inhibitors including GDC-0941 and GDC-0980 [2].

PI3K/mTOR dual inhibition Structure-activity relationship Kinase inhibitor design

6-Carbaldehyde Functional Handle: Synthetic Convergence Point for Reductive Amination with Piperazine Derivatives

The 6-carbaldehyde group of compound 955979-02-9 is the exclusive chemical handle enabling reductive amination with N-Boc-piperazine to form the piperazinylmethyl linker. In the documented synthesis of (S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one, the aldehyde intermediate VII (955979-02-9) is reacted with N-Boc-piperazine (VIII) in the presence of HC(OMe)3, AcOH, and NaBH(OAc)3 in dichloroethane to afford the piperazinylmethyl derivative IX [1]. In contrast, the non-aldehyde analog 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 35265-88-4) lacks this functional handle entirely, making it incompatible with the convergent synthetic route employed for pictilisib and related clinical candidates [1][2]. The reported yield for this reductive amination step using the aldehyde intermediate is approximately 75% (495 mg of aldehyde 36 produced the corresponding tert-butyl 4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate via General Procedure B-3) .

Reductive amination Convergent synthesis Late-stage functionalization

2-Chloro Substituent: Enables Late-Stage Suzuki Coupling to Introduce Aryl/Heteroaryl Groups for PI3K Binding

The 2-chloro substituent on compound 955979-02-9 is stereoelectronically positioned to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl- or heteroarylboronic acids or boronate esters. This is the key bond-forming step that introduces the indazole (in pictilisib) or 2-aminopyrimidine (in the analog series) moiety at the 2-position, which is essential for PI3K binding [1]. In the patent-defined synthetic sequence, the chloro intermediate IX (derived from 955979-02-9) is subjected to Suzuki coupling with boronate ester XIII in the presence of PdCl2(PPh3)4 and Na2CO3 or K2CO3 in acetonitrile to produce the 2-aminopyrimidine derivative XIV. An alternative microwave-mediated protocol using PdCl2(PPh3)2 and Na2CO3 in acetonitrile is also reported [1]. The structural analog 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine (CAS not located for this specific substitution pattern but exists as a class) presents competing reactivity at the 4-position, which would complicate the chemoselectivity of the Suzuki coupling and potentially lead to regioisomeric mixtures. The 4-morpholino group in 955979-02-9 effectively blocks this competing site and directs the coupling exclusively to the 2-position [2].

Suzuki-Miyaura coupling Palladium catalysis Late-stage diversification

Certified Purity Benchmark: ≥98% HPLC Purity Documented Across Independent Commercial Sources

Commercially available batches of 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde are certified at ≥98% purity by HPLC from multiple independent suppliers. Fluorochem (Product F789733) reports 98% purity for this compound , and Shanghai Kehua Biological (Coolpharm, Product KH-49735) similarly lists 98.00% purity [1]. This consistently high purity level exceeds the typical 95% purity commonly reported for generic thienopyrimidine intermediates . The compound is supplied with full analytical documentation including HPLC chromatograms, and GHS-compliant safety data sheets (SDS) are available, noting hazards H302, H315, H319, and H335 . In contrast, the structurally related des-methyl analog 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 885618-31-5) is less widely stocked at certified ≥98% purity from Western suppliers, and the non-aldehyde variant 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 35265-88-4) is predominantly available from Chinese vendors at 97% purity in smaller pack sizes (50 mg) with limited SDS documentation .

Quality control Analytical chemistry Procurement specification

Patent-Precedented Intermediate: Explicitly Named in Granted Process Patents for PI3K Inhibitor Manufacturing

Compound 955979-02-9 is explicitly designated as Intermediate VII or Intermediate IV in multiple patent documents covering the manufacture of PI3K inhibitor drug substances. In the synthesis of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one, the process patent specifies "reacting a salt of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one 6 and 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde IV with a reducing agent" [1]. This compound is therefore directly traceable to the patented synthetic route for a defined PI3K inhibitor clinical candidate. The closely related analog 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 885618-31-5) appears in a separate patent (US 8,431,694) for a different compound series that lacks the 7-methyl group, underscoring that the two intermediates are not interchangeable in these divergent patent-protected synthetic sequences [2]. Furthermore, the compound is listed in the Japanese Ministry of Health, Labour and Welfare chemical substance database, confirming its regulated industrial identity [3].

Process chemistry Patent precedent CMC regulatory

Physicochemical Property Profile: Calculated LogP = 3.06 and Fsp3 = 0.42 Favor Downstream Drug-Likeness

The compound 955979-02-9 has a calculated LogP of 3.06 and an Fsp3 (fraction of sp3-hybridized carbons) of 0.42, as reported by Fluorochem . The LogP value of 3.06 falls within the optimal range for oral bioavailability (Lipinski's rule recommends LogP ≤ 5), while the Fsp3 of 0.42 exceeds the threshold (>0.36) associated with lower clinical attrition risk and improved solubility [1][2]. The 7-methyl group contributes one sp3 carbon and modestly increases lipophilicity compared to the des-methyl analog (estimated LogP for 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde would be approximately 2.5–2.7 based on the methyl group contribution), providing a better balance between permeability and solubility for the downstream drug substance. The 4-morpholino group contributes 5 hydrogen bond acceptors to the molecule, enhancing aqueous solubility of the intermediate itself and facilitating handling during the reductive amination step [2].

Drug-likeness Physicochemical properties Lipophilicity

Validated Application Scenarios for 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde Based on Quantitative Evidence


GMP-Ready Synthesis of Pictilisib (GDC-0941) and Structurally Related Class I PI3K Inhibitors

Organizations synthesizing pictilisib or its analogs following the Genentech/Roche patent route should procure 955979-02-9 as the designated late-stage intermediate. The compound's 6-carbaldehyde enables the critical reductive amination with N-Boc-piperazine (as documented in the synthetic sequence: aldehyde VII + Boc-piperazine → piperazinylmethyl derivative IX) [1]. The 2-chloro group is then utilized in a Pd-catalyzed Suzuki coupling with indazole-4-boronic acid to install the key PI3K-binding motif, while the pre-installed 4-morpholino group eliminates the need for protecting group manipulation at this position [2][3]. The ≥98% HPLC purity available from Fluorochem and Coolpharm supports cGMP campaigns without additional purification .

Structure-Activity Relationship (SAR) Exploration of 7-Methyl Thienopyrimidine Kinase Inhibitors

Medicinal chemistry teams investigating SAR around the thienopyrimidine scaffold for PI3K/mTOR dual inhibition should use 955979-02-9 as a diversification point. The 6-carbaldehyde can undergo reductive amination with a structurally diverse set of secondary amines (beyond Boc-piperazine) to rapidly generate libraries of 6-aminomethyl analogs, while the 2-chloro handle enables parallel Suzuki coupling with various aryl/heteroaryl boronic acids. The class-level SAR evidence indicates that the 7-methyl group is critical for optimal mTOR inhibition (compound 14o demonstrated ~8-fold improvement vs. pictilisib) [4], validating the choice of this methylated intermediate over des-methyl alternatives for any SAR program targeting dual PI3K/mTOR inhibition.

Process Development and Scale-Up of Convergent Thienopyrimidine Manufacturing Routes

Process chemistry groups developing scalable manufacturing routes for thienopyrimidine-based kinase inhibitors can leverage 955979-02-9 as a convergence point that isolates the morpholino installation, formylation, and methylation steps from the final piperazine coupling and Suzuki steps. The compound's calculated LogP of 3.06 and Fsp3 of 0.42 suggest favorable solubility for the reductive amination step in dichloroethane or similar solvents . The explicit naming of this intermediate in process patents (designated as Intermediate IV or VII) provides regulatory precedent for CMC sections of IND/IMPD filings [5].

Quality Control and Reference Standard Programs for Thienopyrimidine Intermediates

Analytical laboratories and QC departments supporting thienopyrimidine-based drug substance programs can utilize 955979-02-9 as a reference standard for HPLC method development and impurity profiling. The compound is well-characterized with CAS RN 955979-02-9, MDL Number MFCD20274513, InChI Key PNFPJVXECCRKQD-UHFFFAOYSA-N, and a canonical SMILES string (CC1=C(C=O)SC2=C(N3CCOCC3)N=C(Cl)N=C12) listed in the CAS Common Chemistry database [6]. The GHS-compliant SDS provides handling guidance (H302, H315, H319, H335; P260, P280) essential for laboratory safety documentation .

Quote Request

Request a Quote for 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.